3,4-Dimethyl-2-hexene

描述

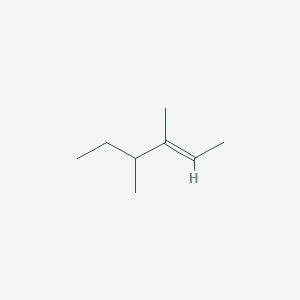

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3,4-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNLVKMLDPGPRY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-37-8, 19550-82-4 | |

| Record name | 3,4-Dimethyl-2-hexene (cis,trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Dimethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a trisubstituted internal alkene, it exists as geometric isomers, specifically cis (Z) and trans (E) configurations. The presence of a chiral center at the fourth carbon atom also gives rise to enantiomers. This document provides a comprehensive overview of the chemical and physical properties, structural details, spectroscopic data, and general reactivity of this compound, intended for use in research and development settings.

Chemical Structure and Identification

The structure of this compound is characterized by a six-carbon chain with a double bond between the second and third carbons, and methyl groups attached to the third and fourth carbons.

| Identifier | Value |

| IUPAC Name | 3,4-Dimethylhex-2-ene |

| Molecular Formula | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [1] |

| CAS Registry Number | 2213-37-8 (for the mixture of isomers)[1] |

| 19550-82-4 (for trans-isomer)[2][3] | |

| SMILES | CCC(C)C(C)=CC |

| InChI Key | FMNLVKMLDPGPRY-UHFFFAOYSA-N[1] |

| Stereoisomers | (E)-3,4-dimethyl-2-hexene, (Z)-3,4-dimethyl-2-hexene[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless and flammable liquid.

| Property | Value |

| Boiling Point | 114.3 °C at 760 mmHg[2] |

| Melting Point | -103.01 °C (estimate)[2] |

| Density | 0.726 g/cm³[2] |

| Refractive Index | 1.418[2] |

| Vapor Pressure | 23.7 mmHg at 25 °C[2] |

| Flash Point | 6.1 °C[2] |

Experimental Protocols

Synthesis: Dehydration of 3,4-Dimethyl-3-hexanol (Representative Protocol)

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In this representative protocol, this compound is prepared from 3,4-dimethyl-3-hexanol.

Materials:

-

3,4-dimethyl-3-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, place 3,4-dimethyl-3-hexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture gently using a heating mantle to initiate the dehydration reaction.

-

The alkene product, being more volatile, will distill out of the reaction mixture along with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant the dried liquid and purify by fractional distillation to obtain this compound. The product will be a mixture of E and Z isomers, with the more stable E isomer generally being the major product according to Zaitsev's rule.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Analysis:

-

Expected Chemical Shifts (δ):

-

Vinyl proton (~5.1-5.4 ppm, multiplet)

-

Allylic protons (~1.9-2.2 ppm, multiplet)

-

Methylene protons (~1.3-1.5 ppm, multiplet)

-

Methyl protons (~0.8-1.1 ppm, overlapping triplets and doublets)

-

¹³C NMR Analysis:

-

Expected Chemical Shifts (δ):

-

Alkenyl carbons (~120-140 ppm)

-

Allylic carbons (~20-40 ppm)

-

Alkyl carbons (~10-20 ppm)

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

Analysis:

-

Expected Absorption Bands:

-

~3020 cm⁻¹ (C-H stretch of the alkene)

-

~2850-2960 cm⁻¹ (C-H stretch of the alkyl groups)

-

~1670 cm⁻¹ (C=C stretch, may be weak for a symmetrically substituted alkene)

-

~1460 cm⁻¹ (C-H bend of the alkyl groups)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.

GC Parameters:

-

Column: Non-polar capillary column (e.g., DB-5ms)

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 200 °C at 10 °C/min

-

Carrier Gas: Helium

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-200

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z 112

-

Major Fragments: Loss of alkyl groups, leading to characteristic fragment ions.

Reactivity and Logical Relationships

As an alkene, this compound undergoes electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophiles. The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

Electrophilic Addition of HBr to this compound

Caption: Electrophilic addition of HBr to this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of this compound. The tabulated data offers a quick reference for its physicochemical properties, while the representative experimental protocols provide a foundation for its synthesis and characterization. The visualization of its reactivity highlights a key chemical transformation for this class of molecules. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Stereoisomer Characterization of (E/Z)-3,4-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and experimental protocols for the separation and characterization of the (E) and (Z) stereoisomers of 3,4-dimethyl-2-hexene. The methodologies and data presented are essential for the unambiguous identification and quality control of these non-chiral diastereomers in research and development settings.

Introduction to (E/Z)-3,4-Dimethyl-2-hexene Stereoisomers

This compound is an alkene that exists as two geometric isomers, (E)-3,4-dimethyl-2-hexene and (Z)-3,4-dimethyl-2-hexene.[1] This isomerism arises from the restricted rotation around the carbon-carbon double bond.[2][3] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations based on the arrangement of substituents around the double bond.[4] The physical and spectroscopic properties of these isomers can differ, necessitating their separation and individual characterization.

Analytical Characterization Techniques

A multi-technique approach is essential for the complete characterization of the (E/Z)-3,4-dimethyl-2-hexene stereoisomers. The primary methods employed are gas chromatography (GC) for separation and quantification, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and infrared (IR) spectroscopy for functional group identification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating the (E) and (Z) isomers of this compound due to their potential differences in boiling points and interactions with the stationary phase.[5][6] The retention time of each isomer is a key quantitative parameter for identification and purity assessment.

Table 1: Gas Chromatography Data for (E/Z)-3,4-Dimethyl-2-hexene

| Stereoisomer | Kovats Retention Index (Standard Non-polar Phase) |

| (E)-3,4-dimethyl-2-hexene | 771.1, 763, 761[7] |

| (Z)-3,4-dimethyl-2-hexene | 767.5, 759, 760.5[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of the (E) and (Z) isomers.[7] The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbons (¹³C NMR) are unique to each isomer, arising from their different spatial arrangements.[9]

Table 2: Predicted ¹H NMR Spectroscopic Data for (E/Z)-3,4-Dimethyl-2-hexene (in CDCl₃)

| Proton | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer | Multiplicity |

| =CH- | ~5.1-5.3 | ~5.1-5.3 | q |

| -CH(CH₃)- | ~2.2-2.4 | ~2.2-2.4 | m |

| -CH₂- | ~1.3-1.5 | ~1.3-1.5 | m |

| =C-CH₃ | ~1.6-1.7 | ~1.6-1.7 | d |

| -CH(CH₃)- | ~0.9-1.0 | ~0.9-1.0 | d |

| -CH₂-CH₃ | ~0.8-0.9 | ~0.8-0.9 | t |

Table 3: ¹³C NMR Spectroscopic Data for (E/Z)-3,4-Dimethyl-2-hexene (in CDCl₃)

| Carbon | δ (ppm) for (E)-isomer[7] | δ (ppm) for (Z)-isomer (Predicted) |

| C1 | 13.5 | ~13-14 |

| C2 | 125.0 | ~124-126 |

| C3 | 135.0 | ~134-136 |

| C4 | 41.0 | ~40-42 |

| C5 | 25.0 | ~24-26 |

| C6 | 12.0 | ~11-13 |

| C3-CH₃ | 15.0 | ~14-16 |

| C4-CH₃ | 15.0 | ~14-16 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.[10] While the electron ionization (EI) mass spectra of (E) and (Z) isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed.

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Ion | Predicted Abundance |

| 112 | [M]⁺ | Moderate |

| 97 | [M-CH₃]⁺ | Low |

| 83 | [M-C₂H₅]⁺ | High |

| 69 | [M-C₃H₇]⁺ | Moderate |

| 55 | [C₄H₇]⁺ | High (often base peak) |

| 41 | [C₃H₅]⁺ | High |

Data compiled from NIST and PubChem databases.[7][8][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The C=C stretching vibration and C-H stretching and bending vibrations associated with the double bond are of particular interest.

Table 5: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (sp²) | ~3000-3100 |

| C-H stretch (sp³) | ~2850-2975 |

| C=C stretch | ~1660-1675 |

| C-H bend (alkene) | ~800-1000 |

Data is for the vapor phase and sourced from the NIST database.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data for the characterization of (E/Z)-3,4-dimethyl-2-hexene stereoisomers.

Gas Chromatography (GC) Protocol

-

Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent such as hexane or dichloromethane (e.g., 1 µL in 1 mL).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The peak area can be used to determine the relative abundance of each isomer.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 220 ppm.

-

-

Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative ratios of the isomers. Assign the chemical shifts for each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation and GC Conditions: Follow the protocol for GC analysis (Section 3.1).

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Obtain the mass spectrum for each separated isomer peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For liquid samples, a small drop of the neat liquid can be placed between two salt plates (NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for the C=C and C-H bonds.

Workflow and Logical Relationships

The characterization of the (E/Z)-3,4-dimethyl-2-hexene stereoisomers follows a logical workflow, starting from the synthesis or acquisition of the sample to the final structural confirmation.

Caption: Workflow for the separation and characterization of (E/Z)-3,4-dimethyl-2-hexene.

Conclusion

The comprehensive characterization of the (E) and (Z) stereoisomers of this compound requires a combination of chromatographic and spectroscopic techniques. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve accurate and reliable identification and quantification of these isomers, ensuring the quality and consistency of their work. The presented data serves as a valuable reference for the interpretation of analytical results.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (cis,trans) | C8H16 | CID 5352662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C8H16 | CID 137502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3Z)-3,4-Dimethyl-3-hexene | C8H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-2-hexene from 3,4-Dimethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-2-hexene from 3,4-dimethyl-3-hexanol. The core of this transformation lies in the acid-catalyzed dehydration of a tertiary alcohol, a fundamental reaction in organic chemistry with applications in the synthesis of various organic molecules. This document details the reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data for the starting material and the resulting alkene.

Reaction Overview and Mechanism

The synthesis of this compound from 3,4-dimethyl-3-hexanol is achieved through an acid-catalyzed elimination reaction, specifically an E1 (unimolecular elimination) mechanism.[1][2] This reaction is typically carried out by heating the tertiary alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid.[1][3]

The E1 mechanism proceeds in a stepwise manner:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[1]

-

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a stable tertiary carbocation. This step is the rate-determining step of the reaction.[2]

-

Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding the alkene product.

According to Zaitsev's rule , in an elimination reaction, the major product is the most substituted (and therefore most stable) alkene. In the dehydration of 3,4-dimethyl-3-hexanol, there are two possible alkene products: this compound and 3,4-dimethyl-3-hexene. Both are trisubstituted alkenes. However, this compound is generally the major product due to thermodynamic stability. The reaction can produce both (E) and (Z) isomers of this compound.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for the reactant and the primary product.

Table 1: Physical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 3,4-Dimethyl-3-hexanol | C₈H₁₈O | 130.23 | 155-157 |

| This compound | C₈H₁₆ | 112.21 | 117-119 |

Table 2: Spectroscopic Data for 3,4-Dimethyl-3-hexanol

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Characteristic broad singlet for the -OH proton, and signals for the various alkyl protons. |

| ¹³C NMR | A signal corresponding to the carbon bearing the hydroxyl group, and distinct signals for the other carbon atoms. |

| IR (cm⁻¹) | A strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching absorptions around 2800-3000 cm⁻¹. |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Signals in the vinylic region (around 5.0-5.5 ppm) corresponding to the protons on the double bond, along with signals for the allylic and other alkyl protons. |

| ¹³C NMR | Signals in the downfield region (around 120-140 ppm) for the sp² hybridized carbons of the double bond. |

| IR (cm⁻¹) | A characteristic absorption around 1640-1680 cm⁻¹ (C=C stretch) and C-H stretching absorptions for the sp² carbons around 3000-3100 cm⁻¹. The broad O-H stretch from the starting material will be absent. |

Experimental Protocol

Materials:

-

3,4-dimethyl-3-hexanol

-

Concentrated sulfuric acid (98%) or phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3,4-dimethyl-3-hexanol and a few boiling chips.

-

Acid Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol. A typical molar ratio of acid to alcohol for tertiary alcohol dehydration is approximately 1:10 to 1:5.

-

Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently using a heating mantle. The alkene product, being more volatile than the starting alcohol, will distill over along with water. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water to remove the bulk of the acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

-

Water again to remove any residual bicarbonate.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to obtain the purified this compound. Collect the fraction boiling in the expected range (approximately 117-119 °C).

-

Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the product mixture and determine the relative abundance of different isomers.

Expected Yield:

While a specific yield for this reaction was not found in the literature, the dehydration of tertiary alcohols is generally an efficient process. Yields can vary depending on the specific reaction conditions, but a yield in the range of 70-90% can be reasonably expected with careful execution of the procedure. For example, a similar dehydration of cyclohexanol to cyclohexene has been reported with a yield of 82%.[6]

Visualizations

Experimental Workflow

Caption: A schematic overview of the experimental workflow for the synthesis and purification of this compound.

Reaction Mechanism: E1 Dehydration

Caption: The E1 reaction mechanism for the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.

Conclusion

The synthesis of this compound from 3,4-dimethyl-3-hexanol via acid-catalyzed dehydration is a robust and illustrative example of an E1 elimination reaction. This guide provides the foundational knowledge, including the reaction mechanism, a detailed experimental protocol, and essential quantitative data, to aid researchers and professionals in the successful execution and understanding of this chemical transformation. The principles outlined here are broadly applicable to the dehydration of other tertiary alcohols and are fundamental to the synthesis of a wide range of unsaturated organic compounds.

References

- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. periodicchemistry.com [periodicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. studylib.net [studylib.net]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. scribd.com [scribd.com]

Spectroscopic Profile of 3,4-Dimethyl-2-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 3,4-dimethyl-2-hexene. The document outlines its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy profiles. Detailed experimental protocols and visual workflows are included to support researchers in their analytical and synthetic endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound. The mass spectrometry and infrared spectroscopy data are derived from experimental spectra, while the nuclear magnetic resonance data are predicted values.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion and several fragment ions. The data presented below is based on the experimental spectrum available in the NIST Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 85 | C3H5+ |

| 55 | 100 | C4H7+ |

| 69 | 40 | C5H9+ |

| 83 | 95 | C6H11+ |

| 97 | 20 | C7H13+ |

| 112 | 25 | C8H16+ (Molecular Ion) |

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data below is based on the experimental spectrum from the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |

| 2965 | ~40 | C-H stretch (sp³) |

| 2875 | ~50 | C-H stretch (sp³) |

| 1460 | ~65 | C-H bend (CH₂/CH₃) |

| 1380 | ~75 | C-H bend (CH₃) |

| ~1670 | ~85 | C=C stretch (alkene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data are predicted values and should be used as a reference. Experimental values may vary based on the solvent, concentration, and specific isomer (E/Z).

Predicted ¹H NMR Data (in CDCl₃)

| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H on C1 | ~0.9 | Triplet | ~7.5 |

| H on C2 | ~5.3 | Quartet | ~6.5 |

| H on C3-CH₃ | ~1.6 | Doublet | ~6.5 |

| H on C4 | ~2.1 | Multiplet | - |

| H on C4-CH₃ | ~0.9 | Doublet | ~7.0 |

| H on C5 | ~1.4 | Multiplet | - |

| H on C6 | ~0.8 | Triplet | ~7.5 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| C1 | ~12.5 |

| C2 | ~124.0 |

| C3 | ~135.0 |

| C3-CH₃ | ~15.0 |

| C4 | ~40.0 |

| C4-CH₃ | ~18.0 |

| C5 | ~29.0 |

| C6 | ~12.0 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a small, volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition : Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Homogenization : Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

-

Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.

-

Data Acquisition :

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place one or two drops of liquid this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

-

Instrument Setup : Place the salt plates in the spectrometer's sample holder.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the volatile liquid this compound into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and introduction into the ion source.

-

Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation (Electron Ionization - EI).

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

An In-depth Technical Guide to the Physical Properties of cis- and trans- Isomers of 3,4-Dimethyl-2-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the cis (Z) and trans (E) isomers of 3,4-Dimethyl-2-hexene. This document is intended to serve as a foundational resource, consolidating key data and outlining the standard experimental methodologies for their determination.

Introduction to this compound Isomers

This compound (C₈H₁₆) is an unsaturated hydrocarbon featuring a carbon-carbon double bond between the second and third carbon atoms of the hexane chain.[1][2] The substitution pattern around this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-3,4-Dimethyl-2-hexene and trans-(E)-3,4-Dimethyl-2-hexene.[3][4]

The spatial arrangement of the alkyl groups relative to the double bond is the defining structural difference between these isomers. In the cis isomer, the higher priority groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides.[3] This structural variance directly influences their physical properties due to differences in molecular symmetry, polarity, and the efficiency of crystal lattice packing.

Comparative Physical Properties

The physical characteristics of the cis and trans isomers of this compound are summarized below. It is important to note that while some experimentally determined values are available, others are estimates derived from computational models.

| Physical Property | cis-(Z)-3,4-Dimethyl-2-hexene | trans-(E)-3,4-Dimethyl-2-hexene |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [5] | 112.21 g/mol [5] |

| CAS Number | 19550-81-3 | 19550-82-4[4] |

| Boiling Point | ~114.3 °C at 760 mmHg | ~114.3 °C at 760 mmHg[6] |

| Melting Point | -103.01 °C (estimate)[6] | -103.01 °C (estimate)[6] |

| Density | ~0.726 g/cm³ | ~0.726 g/cm³[6] |

| Refractive Index | ~1.418 | ~1.418[6] |

Generally, for alkenes, the cis isomer exhibits a slightly higher boiling point due to a net molecular dipole, whereas the trans isomer, being more symmetrical, tends to have a higher melting point because it can pack more efficiently into a crystal lattice.[7][8] However, for this compound, the available data shows very similar values for both isomers, which may be due to the branched nature of the substituents lessening the typical differences observed.

Experimental Protocols for Property Determination

The determination of the physical properties of organic compounds like this compound follows standardized laboratory procedures.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and effective method for small sample volumes is the Thiele tube method.[9]

Methodology: Thiele Tube

-

Sample Preparation: A small quantity of the liquid isomer (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[9]

-

Heating: The side arm of the Thiele tube is gently and evenly heated. The shape of the tube promotes the circulation of the oil, ensuring uniform temperature distribution.[9]

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Measurement: The heat is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

Pressure Correction: The observed boiling point is recorded along with the ambient barometric pressure, as boiling point is pressure-dependent.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. Since this compound has a very low estimated melting point, this procedure would require significant cooling.[6] The general protocol involves a melting point apparatus.[10][11]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the solidified, finely powdered compound is packed into a capillary tube sealed at one end.[12][13]

-

Apparatus: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) equipped with a thermometer and a viewing lens.[10]

-

Heating: The sample is heated slowly, typically at a rate of about 2°C per minute as the expected melting point is approached.[10]

-

Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[10][12]

Density Measurement

The density of a liquid hydrocarbon is typically determined using a pycnometer or a digital density meter.

Methodology: Pycnometer

-

Calibration: A clean, dry pycnometer (a glass flask with a precise volume) is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume.

-

Measurement: The pycnometer is emptied, dried, and filled with the liquid isomer at the same temperature.

-

Calculation: The pycnometer is weighed again. The density of the isomer is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property that is dependent on temperature and the wavelength of light used. An Abbé refractometer is the standard instrument for this measurement.[14][15]

Methodology: Abbé Refractometer

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid isomer are placed on the prism surface of the refractometer.

-

Measurement: The prisms are closed, and a light source is directed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary between light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature must be controlled and recorded, as the refractive index is temperature-sensitive.[15]

Visualized Relationships and Workflows

As no specific signaling pathways or complex biological interactions are associated with this compound, the following diagrams illustrate the logical relationship between the isomers and a generalized experimental workflow for their characterization.

Caption: Logical relationship of this compound isomers.

Caption: General workflow for physical property determination.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (cis,trans) | C8H16 | CID 5352662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19550-82-4 | Benchchem [benchchem.com]

- 4. trans-3,4-Dimethyl-2-hexene [webbook.nist.gov]

- 5. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. testbook.com [testbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. davjalandhar.com [davjalandhar.com]

3,4-Dimethyl-2-hexene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethyl-2-hexene. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining potential synthetic pathways.

Core Chemical Identity

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. It exists as stereoisomers, primarily the (E) and (Z) isomers, due to the substituted double bond. Its primary applications are in the production of fragrances and flavors, and it serves as an intermediate in various organic syntheses.[1]

Molecular Formula: C₈H₁₆

CAS Number:

-

19550-82-4: Primarily for the (E)-isomer, also referred to as trans-3,4-Dimethyl-2-hexene.[1][2]

-

2213-37-8: For the general compound or a mixture of isomers.[3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative properties of this compound. This data is essential for its identification, handling, and use in experimental settings.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Weight | 112.21 g/mol | [3][4] |

| Density | 0.726 g/cm³ | [1] |

| Boiling Point | 114.3 °C at 760 mmHg | [1] |

| Melting Point | -103.01 °C (estimate) | [1] |

| Flash Point | 6.1 °C | [1] |

| Refractive Index | 1.418 | [1] |

| Vapor Pressure | 23.7 mmHg at 25 °C | [1] |

Table 2: Spectroscopic Data

| Spectroscopy | Data Highlights | Source |

| ¹³C NMR | Data available on PubChem, acquired on a VARIAN HA-100 instrument. | [4] |

| Mass Spec. | GC-MS data available from the NIST Mass Spectrometry Data Center. | [4] |

| IR Spectra | Vapor phase IR spectra are available. | [2][4][5] |

Synthesis and Isomerism

Potential Synthetic Pathways

Two primary routes for the synthesis of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.

-

Dehydration of 3,4-Dimethyl-2-hexanol: This is a classic method for alkene synthesis. The reaction typically involves heating the alcohol (3,4-dimethyl-2-hexanol) in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. This method may produce a mixture of alkene isomers.

-

Wittig Reaction: The Wittig reaction is a highly reliable method for creating a carbon-carbon double bond with good control over its location.[6][7][8] This would involve reacting a suitable phosphonium ylide with a ketone or aldehyde. For instance, 2-butanone could be reacted with the ylide derived from 2-bromobutane and triphenylphosphine. The stereochemical outcome (E or Z isomer) would depend on the specific conditions and the nature of the ylide.[6]

Isomer Relationship Diagram

The geometric isomerism of this compound is a key chemical feature. The diagram below illustrates the relationship between the (E) and (Z) isomers.

Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a generalized workflow for a potential synthesis via alcohol dehydration is presented below.

Representative Synthetic Workflow: Dehydration of 3,4-Dimethyl-2-hexanol

This diagram outlines the logical steps for synthesizing this compound from its corresponding alcohol. This represents a plausible, though not explicitly documented, experimental procedure.

Biological Activity and Drug Development Applications

Currently, there is no significant data in scientific literature to suggest that this compound possesses specific biological activities or is a candidate for drug development. Its primary role in the chemical industry is as a synthetic intermediate and as a component in fragrance formulations.[1] For professionals in drug development, its value may lie in its potential as a starting material or building block for more complex molecules.

References

- 1. Page loading... [guidechem.com]

- 2. trans-3,4-Dimethyl-2-hexene [webbook.nist.gov]

- 3. This compound | C8H16 | CID 137502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Olefin Metathesis: A Comprehensive Guide to the Synthesis of Substituted Hexenes

For Researchers, Scientists, and Drug Development Professionals

Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry, enabling the efficient construction of carbon-carbon double bonds. This in-depth technical guide explores the various olefin metathesis routes for the synthesis of substituted hexenes, a structural motif prevalent in numerous natural products and pharmaceutical agents. We will delve into the core strategies of cross-metathesis, ring-closing metathesis, enyne metathesis, and tandem isomerization-metathesis reactions, providing a comprehensive overview of catalytic systems, reaction mechanisms, and practical applications.

Introduction to Olefin Metathesis

Olefin metathesis is a catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, molybdenum, and tungsten.[2] The groundbreaking work of Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock in elucidating the mechanism and developing highly efficient and functional group-tolerant catalysts was recognized with the 2005 Nobel Prize in Chemistry.[3]

The general mechanism, often referred to as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[3] This process allows for the cleavage and reformation of carbon-carbon double bonds, leading to a statistical distribution of products, which can be driven towards a desired outcome by manipulating reaction conditions, such as the removal of a volatile byproduct like ethylene.[4]

Cross-Metathesis (CM) Routes to Substituted Hexenes

Cross-metathesis is an intermolecular reaction between two different olefins and represents a straightforward approach to substituted hexenes.[5] The judicious choice of starting alkenes and catalysts is crucial for achieving high selectivity and yields.

Synthesis of Linear Substituted Hexenes

The cross-metathesis of a C3 or C4 olefin with a C2 or C3 olefin can directly yield a substituted hexene. For instance, the reaction of 1-butene with 2-butene can produce 3-hexene.[3] Similarly, the reaction of propylene with pentene isomers can lead to various substituted hexenes. The success of these reactions often depends on the relative reactivity of the starting olefins and the catalyst's ability to promote the desired cross-coupling over homodimerization.[5]

Table 1: Cross-Metathesis Reactions for the Synthesis of Substituted Hexenes

| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E/Z Ratio | Reference |

| 1 | 1-Butene | 2-Butene | Grubbs II (1-5) | CH2Cl2 | 40 | 12 | 3-Hexene | 50-70 | Varies | [3] |

| 2 | Propylene | 1-Pentene | Grubbs II (2) | Toluene | 60 | 8 | 2-Hexene & 3-Hexene | 65 (mixture) | Varies | [6] |

| 3 | Ethylene | 2-Pentene | Schrock (Mo) (1) | Benzene | 25 | 4 | 3-Hexene | 85 | >95:5 Z | [7] |

Experimental Protocol: Cross-Metathesis of Ethylene and 2-Pentene

The following is a representative experimental protocol for the synthesis of 3-hexene via cross-metathesis.

Materials:

-

Schrock catalyst (Molybdenum-based)

-

2-Pentene (mixture of cis and trans)

-

Anhydrous, degassed benzene

-

Ethylene gas (lecture bottle)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

A Schlenk flask equipped with a magnetic stir bar is charged with the Schrock catalyst (1 mol%) under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous, degassed benzene is added to dissolve the catalyst.

-

2-Pentene is added to the flask via syringe.

-

The reaction mixture is stirred, and ethylene gas is bubbled through the solution at a steady rate.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford 3-hexene.

Ring-Closing Metathesis (RCM) Routes to Cyclic Hexene Precursors

Ring-closing metathesis is a powerful intramolecular reaction used to synthesize cyclic olefins from acyclic dienes.[8] For the synthesis of substituted hexenes, RCM can be employed to create substituted cyclohexene derivatives, which can then be further functionalized or undergo ring-opening reactions.

Synthesis of Substituted Cyclohexenes

The RCM of appropriately substituted 1,7-octadienes can lead to the formation of functionalized cyclohexenes. The substitution pattern on the starting diene will determine the substitution on the resulting cyclic product. The reaction is typically driven by the entropically favorable release of volatile ethylene.[8]

Table 2: Ring-Closing Metathesis for the Synthesis of Substituted Cyclohexene Derivatives

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 4,4-Dicarbethoxy-1,7-octadiene | Grubbs I (5) | CH2Cl2 | 45 | 12 | 4,4-Dicarbethoxycyclohexene | 92 | [4] |

| 2 | N-Tosyl-N,N-diallyl-2-aminopropene | Grubbs II (5) | Toluene | 80 | 6 | N-Tosyl-4-methyl-1,2,3,6-tetrahydropyridine | 85 | [9] |

| 3 | 1,7-Octadiene | Hoveyda-Grubbs II (1) | CH2Cl2 | 40 | 4 | Cyclohexene | 95 | [10] |

Experimental Protocol: Ring-Closing Metathesis of 4,4-Dicarbethoxy-1,7-octadiene

Materials:

-

Grubbs First Generation Catalyst

-

4,4-Dicarbethoxy-1,7-octadiene

-

Anhydrous, degassed dichloromethane (CH2Cl2)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, 4,4-dicarbethoxy-1,7-octadiene is dissolved in anhydrous, degassed CH2Cl2.

-

The Grubbs First Generation Catalyst (5 mol%) is added to the solution.

-

The reaction mixture is heated to reflux (45 °C) and stirred for 12 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or GC.

-

Upon completion, the reaction is cooled to room temperature and quenched with ethyl vinyl ether.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield 4,4-dicarbethoxycyclohexene.

Enyne Metathesis Routes to Substituted Hexene Precursors

Enyne metathesis involves the reaction of an alkene and an alkyne to form a conjugated diene.[11] Intramolecular enyne metathesis, or ring-closing enyne metathesis (RCEYM), of a substrate containing both an alkene and an alkyne can be utilized to synthesize cyclic dienes, such as substituted 1,3-cyclohexadienes, which are valuable precursors to substituted hexenes.[12]

The mechanism of enyne metathesis can proceed through either an "ene-then-yne" or "yne-then-ene" pathway, depending on the catalyst and substrate.[12] The reaction is driven by the formation of the thermodynamically stable conjugated diene system.[11]

Table 3: Enyne Metathesis for the Synthesis of Cyclohexadiene Derivatives

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | N-Tosyl-N-allyl-N-propargylamine | Grubbs II (5) | Toluene | 80 | 12 | N-Tosyl-1,2,3,6-tetrahydropyridine | 75 | [13] |

| 2 | 1-Hexen-5-yne | Grubbs II (5) | CH2Cl2 | 40 | 8 | 1,3-Cyclohexadiene | 60 | [14] |

| 3 | 4,4-Dicarbethoxy-1-hexen-5-yne | Grubbs II (5) | CH2Cl2 | 40 | 12 | 4,4-Dicarbethoxy-1,3-cyclohexadiene | 82 | [14] |

Tandem Isomerization-Metathesis Routes

Tandem reactions that combine olefin isomerization with metathesis offer an elegant and efficient strategy for the synthesis of specific olefin isomers from readily available starting materials.[15] This approach is particularly useful for converting internal olefins, which are often less reactive in metathesis, into more reactive terminal olefins in situ.

A notable example is the isomerization of 2-butene to 1-butene, followed by cross-metathesis with ethylene to produce propylene.[16] A similar strategy can be applied to the synthesis of substituted hexenes. For instance, an internal pentene could be isomerized to 1-pentene and then reacted with propylene in a cross-metathesis reaction.

Table 4: Tandem Isomerization-Metathesis Reactions

| Entry | Substrate | Co-reactant | Isomerization Catalyst | Metathesis Catalyst | Product | Yield (%) | Reference |

| 1 | 2-Butene | Ethylene | MgO | WO3/SiO2 | Propylene | 60-80 | [16] |

| 2 | 1-Hexene | Ethylene | Zeolite H-beta | MoO3/Al2O3 | Propylene | up to 60 | [17] |

Conclusion

Olefin metathesis provides a powerful and versatile platform for the synthesis of a wide array of substituted hexenes. Cross-metathesis offers a direct route from smaller olefins, while ring-closing and enyne metathesis strategies enable the construction of cyclic precursors that can be further elaborated. Tandem isomerization-metathesis reactions add another layer of sophistication, allowing for the use of readily available internal olefins. The continued development of new and more efficient catalysts with enhanced selectivity and functional group tolerance will undoubtedly expand the scope of these reactions, further solidifying the role of olefin metathesis as an indispensable tool in modern organic synthesis and drug discovery.

References

- 1. C&EN: COVER STORY - OLEFIN METATHESIS: BIG DEAL REACTION [pubsapp.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 4. hwpi.harvard.edu [hwpi.harvard.edu]

- 5. Cross Metathesis [organic-chemistry.org]

- 6. scholar.utc.edu [scholar.utc.edu]

- 7. Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring Closing Metathesis [organic-chemistry.org]

- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 10. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enyne Metathesis [organic-chemistry.org]

- 12. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 13. soc.chim.it [soc.chim.it]

- 14. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. dspace.mit.edu [dspace.mit.edu]

IUPAC nomenclature for branched alkenes like 3,4-Dimethyl-2-hexene

A Technical Guide to the IUPAC Nomenclature of Branched Alkenes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The systematic and unambiguous naming of organic compounds is fundamental to chemical communication, ensuring that a given name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a rules-based system for this purpose. This guide offers an in-depth exploration of the IUPAC nomenclature for branched alkenes, a class of unsaturated hydrocarbons critical in organic synthesis and medicinal chemistry. We will deconstruct the naming process using 3,4-Dimethyl-2-hexene as a central example, providing a logical framework, data tables for rule prioritization, and a procedural methodology for applying these rules to complex structures.

Core Principles of Alkene Nomenclature

The IUPAC system for naming alkenes is built upon the foundation of alkane nomenclature but incorporates additional rules to specify the location and geometry of the carbon-carbon double bond. The primary objective is to identify and number the principal carbon chain in a way that gives the double bond the lowest possible locant (number).

Rule Prioritization

The selection and numbering of the parent chain in a branched alkene are governed by a clear hierarchy of rules. These rules must be applied sequentially to ensure a unique and correct name.

Table 1: IUPAC Rule Hierarchy for Parent Chain Selection in Alkenes

| Priority | Rule | Application Note |

| 1 | Must contain the principal functional group (the C=C double bond for alkenes). | This is the absolute first consideration. |

| 2 | Should be the longest possible carbon chain that contains the double bond. | If multiple chains contain the double bond, the longest one is chosen. |

| 3 | If chains of equal length are found, choose the one with the greatest number of substituents. | This maximizes the complexity of the substituent prefixes. |

Table 2: IUPAC Rule Hierarchy for Numbering the Parent Chain

| Priority | Rule | Application Note |

| 1 | Assign the lowest possible locant (number) to the carbon atoms of the double bond. | The locant for the alkene is the number of the first carbon of the double bond (e.g., '2-hexene', not '3-hexene'). |

| 2 | If the double bond receives the same locant from either direction, assign the lowest locants to the substituents. | This rule is applied only as a tie-breaker. |

Methodological Application: Naming this compound

This section provides a detailed, step-by-step protocol for applying the IUPAC rules to derive the name for a specific branched alkene structure.

Experimental Protocol: Structure-to-Name Derivation

Objective: To systematically assign the correct IUPAC name to the provided chemical structure.

Materials: Chemical structure diagram of a branched alkene.

Procedure:

-

Identify the Principal Functional Group: The structure contains a carbon-carbon double bond (C=C), identifying it as an alkene. This group must be part of the parent chain.

-

Determine the Parent Chain:

-

Find the longest continuous carbon chain that incorporates both carbons of the double bond.

-

For the example structure, the longest such chain contains six carbon atoms. Therefore, the parent name is derived from "hexane," which becomes "hexene ."

-

-

Number the Parent Chain:

-

Number the chain from the end that gives the double bond the lowest possible starting number.

-

Numbering from left to right: The double bond starts at C3.

-

Numbering from right to left: The double bond starts at C2.

-

The lowest number is 2. Therefore, the chain is numbered from right to left, and the parent name is 2-hexene .

-

-

Identify and Name Substituents:

-

Identify all groups attached to the parent chain that are not hydrogen.

-

In the example, there are two methyl (-CH₃) groups.

-

-

Assign Locants to Substituents:

-

Using the numbering established in Step 3, identify the carbon atoms to which the substituents are attached.

-

One methyl group is on C3, and the other is on C4.

-

-

Assemble the Full Name:

-

Combine the substituent names and locants. Use prefixes (di-, tri-, tetra-) if multiple identical substituents are present. The two methyl groups are combined to become "dimethyl ."

-

List substituents alphabetically (not applicable here, as there is only one type).

-

Place the substituent locants before the substituent name, separated by commas: 3,4-dimethyl .

-

Combine the parts: Substituent(s) + Parent Name.

-

Final Name: This compound

-

Visualization of the IUPAC Naming Workflow

The logical flow of the decision-making process for naming branched alkenes can be visualized to clarify the sequence of operations.

Caption: Logical workflow for naming branched alkenes via IUPAC rules.

Stereoisomerism in Branched Alkenes: The E/Z System

For alkenes where each carbon of the double bond is attached to two different groups, stereoisomerism is possible. The IUPAC system uses the E/Z notation to describe the absolute stereochemistry of the double bond.

Protocol for Assigning E/Z Configuration

-

Assign Priorities: For each carbon of the double bond, rank the two attached groups based on the Cahn-Ingold-Prelog (CIP) priority rules (higher atomic number = higher priority).

-

Determine Spatial Relationship:

-

If the two highest-priority groups (one on each carbon) are on the same side of the double bond, the configuration is Z (zusammen, German for "together").

-

If the two highest-priority groups are on opposite sides of the double bond, the configuration is E (entgegen, German for "opposite").

-

-

Prefix the Name: The E or Z designator is placed in parentheses at the beginning of the name, followed by a hyphen.

Example: (E)-3,4-Dimethyl-2-hexene

-

At C2: The attached groups are -H and -CH₃. Priority: -CH₃ > -H.

-

At C3: The attached groups are -CH₂CH₃ (ethyl) and the methyl-substituted carbon chain. Priority: -CH(CH₃)CH₂CH₃ > -CH₂CH₃.

-

If the -CH₃ (on C2) and the larger substituent (on C3) are on opposite sides, the isomer is (E).

Caption: Decision tree for assigning E/Z stereochemical descriptors.

Methodological & Application

Application Note: High-Resolution Separation of Hexene Isomers by Gas Chromatography

Abstract

This application note details robust gas chromatography (GC) methods for the separation of various C6H12 isomers, including linear and branched hexenes. The protocols provided are designed for researchers, scientists, and professionals in the pharmaceutical and petrochemical industries who require accurate identification and quantification of these volatile organic compounds. This document outlines the necessary instrumentation, experimental procedures, and expected results, supported by quantitative data and visual representations of the experimental workflow and key separation principles.

Introduction

Hexene isomers are common constituents in gasoline and various industrial solvents and are also important intermediates in chemical synthesis. Due to their similar boiling points and structural similarities, the separation of these isomers presents a significant analytical challenge. Gas chromatography is a powerful technique for this purpose, offering high resolution and sensitivity. The choice of stationary phase and the optimization of chromatographic conditions are critical for achieving baseline separation of these closely related compounds. This note provides detailed methodologies and comparative data to guide the user in selecting the appropriate conditions for their specific application.

Experimental Protocols

Method 1: Separation on a Non-Polar Squalane Stationary Phase

This method is effective for the general screening and separation of a wide range of hexene isomers based on their boiling points and molecular structure.

Instrumentation:

-

Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column injection port.

-

Column: Squalane capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Data System: Chromatographic data acquisition and processing software.

Procedure:

-

Sample Preparation: Prepare a standard mixture of hexene isomers (e.g., 1-hexene, trans-2-hexene, cis-2-hexene, 3-methyl-1-pentene, etc.) in a volatile, non-interfering solvent such as pentane. A concentration of 100 ppm for each isomer is recommended.

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 35 °C, hold for 10 minutes.

-

Ramp: 2 °C/min to 100 °C.

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Injection Volume: 1.0 µL.

-

Split Ratio: 100:1.

-

-

Data Analysis: Identify the peaks based on the retention times of the individual standards. The elution order on a non-polar phase like squalane generally follows the boiling points of the isomers.[1]

Method 2: Enhanced Separation of Cis/Trans Isomers using a Polar Stationary Phase

For challenging separations, particularly of cis and trans isomers, a more polar stationary phase can provide greater selectivity.

Instrumentation:

-

Gas Chromatograph: As described in Method 1.

-

Column: A polar capillary column, such as one with a Carbowax 20M or a similar polyethylene glycol (PEG) stationary phase.

-

Carrier Gas: Helium or Hydrogen, high purity.

-

Data System: Chromatographic data acquisition and processing software.

Procedure:

-

Sample Preparation: As described in Method 1.

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 5 minutes.

-

Ramp: 5 °C/min to 120 °C.

-

-

Carrier Gas Flow Rate: 1.2 mL/min (constant flow).

-

Injection Volume: 1.0 µL.

-

Split Ratio: 100:1.

-

-

Data Analysis: On polar stationary phases, the retention of unsaturated hydrocarbons is influenced by the accessibility of the double bond to the stationary phase. This can lead to a different elution order compared to non-polar columns, often enhancing the resolution of geometric isomers.

Data Presentation

The following table summarizes the relative retention times of several hexene isomers on different stationary phases, with pentane used as the internal standard (Relative Retention Time = 1.00). This data allows for a direct comparison of the selectivity of each phase for these compounds.

| Isomer | Boiling Point (°C) | Squalane | Tetraamylsilane (TAS) | Dioctyl Phthalate (DOP) | Dimethylsulpholane (DMS) | β,β'-Oxydipropionitrile (ODP) | Butylsulphidacetic Acid (BSA) |

| 2-Methyl-1-pentene | 62.1 | 0.83 | 0.87 | 0.88 | 0.93 | 0.95 | 0.90 |

| 1-Hexene | 63.5 | 0.90 | 0.93 | 0.96 | 1.07 | 1.12 | 1.00 |

| 3,3-Dimethyl-1-butene | 41.2 | 0.45 | 0.46 | 0.47 | 0.48 | 0.50 | 0.47 |

| 4-Methyl-1-pentene | 53.9 | 0.65 | 0.67 | 0.68 | 0.73 | 0.76 | 0.70 |

| trans-3-Hexene | 67.9 | 1.03 | 1.07 | 1.13 | 1.35 | 1.48 | 1.23 |

| cis-3-Hexene | 66.4 | 1.04 | 1.08 | 1.12 | 1.30 | 1.40 | 1.20 |

| trans-2-Hexene | 67.9 | 1.05 | 1.09 | 1.15 | 1.40 | 1.55 | 1.25 |

| cis-2-Hexene | 68.8 | 1.12 | 1.16 | 1.20 | 1.45 | 1.60 | 1.30 |

| 3-Methyl-1-pentene | 54.1 | 0.66 | 0.68 | 0.69 | 0.75 | 0.78 | 0.71 |

| 2-Ethyl-1-butene | 64.9 | 0.95 | 0.98 | 1.00 | 1.10 | 1.15 | 1.05 |

| 2,3-Dimethyl-1-butene | 55.7 | 0.72 | 0.74 | 0.75 | 0.80 | 0.83 | 0.77 |

| 3-Methyl-trans-2-pentene | 67.7 | 1.02 | 1.06 | 1.10 | 1.30 | 1.42 | 1.22 |

| 3-Methyl-cis-2-pentene | 69.4 | 1.10 | 1.14 | 1.18 | 1.40 | 1.53 | 1.28 |

| 2,3-Dimethyl-2-butene | 73.2 | 1.20 | 1.25 | 1.28 | 1.55 | 1.70 | 1.40 |

Data compiled from Christiansen, S. T., et al. (1961). Acta Chemica Scandinavica, 15, 437-442.

Visualizations

Experimental Workflow for GC Separation of Hexene Isomers

Caption: General workflow for the gas chromatographic analysis of hexene isomers.

Key Factors Influencing Hexene Isomer Separation in GC

Caption: Interrelationship of key parameters affecting GC separation of hexene isomers.

References

Application Notes and Protocols: 3,4-Dimethyl-2-hexene in Organic Synthesis

Introduction

3,4-Dimethyl-2-hexene is a versatile unsaturated hydrocarbon that serves as a valuable starting material and intermediate in organic synthesis. Its trisubstituted double bond offers a reactive site for a variety of transformations, making it a key building block for the synthesis of more complex molecules. This document provides detailed application notes and protocols for the use of this compound in key organic reactions, with a focus on providing researchers, scientists, and drug development professionals with practical and reproducible methodologies. The protocols outlined below are based on established principles of alkene reactivity and provide a framework for the synthesis of halogenated and oxygenated derivatives.

Key Applications

The primary applications of this compound in organic synthesis revolve around the reactivity of its carbon-carbon double bond. Key transformations include:

-

Electrophilic Additions: The double bond readily undergoes electrophilic attack by reagents such as hydrohalic acids (e.g., HCl, HBr) to yield the corresponding haloalkanes. These products can serve as intermediates for further functionalization.

-

Oxidation Reactions: The alkene can be oxidized to form epoxides or diols, which are important functional groups in many biologically active molecules and synthetic intermediates.

Application 1: Electrophilic Addition of Hydrogen Chloride

The reaction of this compound with hydrogen chloride is a classic example of an electrophilic addition to an alkene. The reaction proceeds via a carbocation intermediate, and due to the creation of new stereocenters, a mixture of stereoisomers is typically obtained.

Reaction Scheme:

Caption: Electrophilic addition of HCl to this compound.

Data Presentation: Stereoisomeric Products of Hydrochlorination

The addition of HCl to (Z)-3,4-dimethyl-3-hexene, a closely related isomer, is known to produce four stereoisomers of 3-chloro-3,4-dimethylhexane.[1] A similar outcome is expected for the 2-hexene isomer. The formation of these stereoisomers is a direct consequence of the reaction mechanism, which involves the formation of a planar carbocation intermediate that can be attacked from either face by the chloride ion.

| Product Stereoisomer | Configuration at C3 | Configuration at C4 |

| (3R,4S)-3-chloro-3,4-dimethylhexane | R | S |

| (3S,4R)-3-chloro-3,4-dimethylhexane | S | R |

| (3R,4R)-3-chloro-3,4-dimethylhexane | R | R |

| (3S,4S)-3-chloro-3,4-dimethylhexane | S | S |

Experimental Protocol: Synthesis of 3-Chloro-3,4-dimethylhexane

This protocol describes a general procedure for the hydrochlorination of this compound.

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (excess)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 44.6 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add an excess of concentrated hydrochloric acid (e.g., 15 mL) to the stirred solution over a period of 10-15 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The product, 3-chloro-3,4-dimethylhexane, can be purified by fractional distillation under reduced pressure.

Expected Outcome:

The reaction is expected to yield a mixture of the stereoisomers of 3-chloro-3,4-dimethylhexane. The relative ratios of the stereoisomers can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Workflow:

Caption: Experimental workflow for the synthesis of 3-Chloro-3,4-dimethylhexane.

Application 2: Syn-Dihydroxylation

The conversion of alkenes to vicinal diols is a fundamental transformation in organic synthesis. Syn-dihydroxylation of this compound can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). This reaction is stereospecific, with both hydroxyl groups adding to the same face of the double bond.

Reaction Scheme:

Caption: Syn-dihydroxylation of this compound.

Data Presentation: Product of Dihydroxylation

The syn-dihydroxylation of this compound will produce 3,4-dimethylhexane-3,4-diol. Due to the stereospecific nature of the reaction, the stereochemistry of the starting alkene will determine the stereochemistry of the diol product.

| Starting Alkene | Product |

| (E)-3,4-Dimethyl-2-hexene | Racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexane-3,4-diol |

| (Z)-3,4-Dimethyl-2-hexene | Meso-(3R,4S)-3,4-dimethylhexane-3,4-diol |

Experimental Protocol: Synthesis of 3,4-Dimethylhexane-3,4-diol

This protocol describes a safe and efficient method for the syn-dihydroxylation of this compound using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.

Materials:

-

This compound (1.0 eq)

-

Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol (0.01 eq)

-

N-methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.5 eq)

-

Acetone/Water solvent mixture (e.g., 10:1)

-

Sodium sulfite

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 44.6 mmol) in a mixture of acetone (100 mL) and water (10 mL).

-

To this solution, add the NMO solution (e.g., 9.5 g, 67.0 mmol).

-

With vigorous stirring, add the osmium tetroxide solution dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL) and stir for 30 minutes.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude diol.

-

The product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Signaling Pathway (Reaction Mechanism):

Caption: Catalytic cycle for OsO4-mediated dihydroxylation.

References

Application Note: 3,4-Dimethyl-2-hexene as a Potential Precursor for Novel Polymer Synthesis via Cationic Polymerization

Introduction

The exploration of novel monomers is crucial for the development of next-generation polymers with unique properties. 3,4-Dimethyl-2-hexene, a sterically hindered internal alkene, presents a challenging yet potentially rewarding precursor for polymer synthesis. Its branched structure is anticipated to yield polymers with distinct thermal and mechanical properties compared to polymers derived from linear or less substituted olefins. This application note outlines a hypothetical approach to the polymerization of this compound via cationic polymerization, a method suitable for alkenes that can form stable carbocations.[1][2][3] Due to the significant steric hindrance around the double bond, polymerization of such internal olefins is not trivial and requires careful selection of initiating systems and reaction conditions.

Monomer Characteristics

This compound is a C8 hydrocarbon with the following key properties:

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 114.3 °C at 760 mmHg |

| Density | 0.726 g/mL |

| Flash Point | 6.1 °C |

Note: These values are estimates and may vary.

Proposed Polymerization Strategy: Cationic Polymerization

Given the trisubstituted nature of the double bond in this compound, the formation of a stable tertiary carbocation upon initiation makes cationic polymerization a promising approach.[1][3] We propose the use of a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a protic co-initiator like water or a primary alcohol, to initiate the polymerization. The steric hindrance is expected to significantly influence the kinetics of the reaction and the molecular weight of the resulting polymer.

Expected Polymer Properties

The resulting polymer, poly(this compound), is expected to be an amorphous solid with a unique microstructure due to the branched repeating units. The bulky side chains should restrict chain packing, leading to a low degree of crystallinity.[4] This amorphous nature, combined with the hydrocarbon backbone, would likely result in a material with good solubility in nonpolar organic solvents, low density, and potentially a low glass transition temperature. The properties of polymers derived from other branched alpha-olefins suggest that poly(this compound) might exhibit elastomeric behavior.[5][6]

Experimental Protocol: Hypothetical Cationic Polymerization of this compound